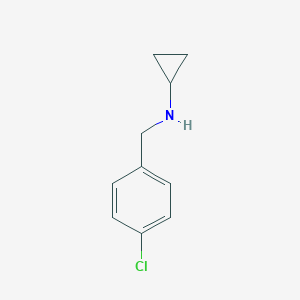

N-(4-chlorobenzyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXJABFVIDLTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405957 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19271-24-0 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-chlorobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-(4-chlorobenzyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. Two primary and efficient synthetic routes are detailed: Reductive Amination and N-Alkylation. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic workflows and pathways to facilitate understanding and implementation in a laboratory setting. The information is curated for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Introduction

This compound is a secondary amine featuring a cyclopropyl moiety and a 4-chlorobenzyl group. The unique structural and electronic properties of the cyclopropyl ring, combined with the substituted aromatic system, make this compound an attractive scaffold for the development of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates. This guide explores the most practical and efficient methods for the synthesis of this key intermediate.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented: Reductive Amination of cyclopropanecarboxaldehyde and N-Alkylation of cyclopropylamine.

Reductive Amination

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds. This approach involves the reaction of cyclopropanecarboxaldehyde with 4-chlorobenzylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride and catalytic hydrogenation being common choices due to their selectivity and mild reaction conditions.

-

Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M) in a round-bottom flask, add 4-chlorobenzylamine (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

N-Alkylation

Direct N-alkylation of cyclopropylamine with 4-chlorobenzyl chloride offers a straightforward alternative for the synthesis of the target compound. This method involves a nucleophilic substitution reaction where the nitrogen atom of cyclopropylamine attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.5 M). Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq) or triethylamine (Et₃N) (2.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-chlorobenzyl chloride (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic methods. These values are representative and may vary based on the specific reaction scale and conditions.

Table 1: Reductive Amination Data

| Parameter | Value |

| Starting Materials | Cyclopropanecarboxaldehyde, 4-Chlorobenzylamine |

| Reagents | Sodium Triacetoxyborohydride, Dichloromethane |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 80-90% |

| Purity (Post-Chromatography) | >98% |

Table 2: N-Alkylation Data

| Parameter | Value |

| Starting Materials | Cyclopropylamine, 4-Chlorobenzyl chloride |

| Reagents | Potassium Carbonate, Acetonitrile |

| Reaction Time | 6-12 hours |

| Reaction Temperature | 60-80 °C |

| Typical Yield | 75-85% |

| Purity (Post-Chromatography) | >98% |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Synthetic pathways to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound. Both Reductive Amination and N-Alkylation provide viable pathways to the target compound, with the choice of method depending on factors such as starting material availability, desired scale, and laboratory capabilities. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry, enabling the proficient preparation of this important molecular building block.

N-(4-chlorobenzyl)cyclopropanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropyl group and a 4-chlorobenzyl moiety. This structure is of significant interest in medicinal chemistry due to the presence of the cyclopropane ring, a motif known to enhance metabolic stability and target binding, and the 4-chlorobenzyl group, which is common in pharmacologically active compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological significance by drawing comparisons with structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this compound and its derivatives.

Chemical and Physical Properties

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C₁₀H₁₂ClN | N/A (Calculated) |

| Molecular Weight | 181.66 g/mol [4] | 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride[4] |

| Appearance | Colorless to pale yellow liquid | 4-Chlorobenzylamine is a colorless liquid[2] |

| Boiling Point | Estimated ~250-270 °C at 760 mmHg | N-(4-chlorobenzyl)cyclopentanamine (301.8°C)[1], 4-Chlorobenzylamine (215 °C)[3] |

| Density | Estimated ~1.1 g/cm³ | N-(4-chlorobenzyl)cyclopentanamine (1.1 g/cm³)[1], 4-Chlorobenzylamine (1.164 g/mL)[3] |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water. | General characteristic of similar amines. |

| pKa | Estimated 9-10 | Based on the basicity of secondary amines. |

| XLogP3 | 2.2[4] | 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride[4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible and commonly employed method would be reductive amination. This involves the reaction of cyclopropanamine with 4-chlorobenzaldehyde in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two main steps:

-

Imine Formation: The primary amine (cyclopropanamine) reacts with the aldehyde (4-chlorobenzaldehyde) to form a Schiff base (imine) intermediate.

-

Reduction: The imine is then reduced to the secondary amine by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Detailed Experimental Protocol

-

Materials:

-

Cyclopropanamine

-

4-Chlorobenzaldehyde

-

Methanol (or another suitable solvent like dichloromethane)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

-

Add cyclopropanamine (1-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of ~2.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted aldehyde.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~9.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound and data from analogous compounds[5][6][7][8][9][10].

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzyl Protons: A singlet around δ 3.7-4.0 ppm for the -CH₂- group.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (δ 0.3-1.0 ppm) for the cyclopropyl ring protons and a multiplet for the CH proton attached to the nitrogen.

-

N-H Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm).

-

Benzyl Carbon: A signal around δ 50-55 ppm for the -CH₂- group.

-

Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).

-

-

IR Spectroscopy:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1000-1200 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (181.66), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak due to the presence of the ³⁷Cl isotope.

-

Major Fragments: A prominent fragment corresponding to the loss of the cyclopropyl group, and a base peak corresponding to the 4-chlorobenzyl cation.

-

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the structural motifs present suggest several potential areas of pharmacological interest.

-

Cyclopropane-Containing Compounds: The cyclopropane ring is a stable bioisostere for other groups and is found in numerous bioactive molecules with a wide range of activities, including antibacterial, antifungal, antiviral, and antitumor properties[11]. Its inclusion in drug candidates can improve metabolic stability and binding affinity[12].

-

4-Chlorobenzyl Moiety: The 4-chlorophenyl group is a common substituent in drugs and is known to influence lipophilicity and binding interactions. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 ligand[13]. Other compounds containing this moiety have shown activity as tyrosine kinase inhibitors[14] and have been investigated for antiprotozoal activity[15].

-

Potential as a CNS Agent: Given the structural similarities to known dopamine receptor ligands, this compound could potentially interact with targets in the central nervous system. Further investigation into its binding profile at various receptors would be necessary to explore this potential.

-

Antimicrobial and Anticancer Potential: The combination of the cyclopropane and 4-chlorobenzyl groups could lead to compounds with antimicrobial or anticancer properties, as seen in various derivatives of these scaffolds[11][14].

Visualizations

Synthetic Workflow

Caption: Proposed synthesis of this compound via reductive amination.

Potential Biological Investigation Workflow

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. While specific experimental data is sparse, this technical guide consolidates predicted properties and plausible experimental approaches based on sound chemical principles and data from analogous structures. The combination of the metabolically robust cyclopropane ring and the electronically and sterically influential 4-chlorobenzyl group makes this compound a promising scaffold for developing novel therapeutics, potentially targeting the central nervous system or exhibiting antimicrobial or anticancer activities. The provided synthetic and biological investigation workflows offer a roadmap for future research into this and related compounds.

References

- 1. chembk.com [chembk.com]

- 2. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzylamine 98 104-86-9 [sigmaaldrich.com]

- 4. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. lehigh.edu [lehigh.edu]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR [m.chemicalbook.com]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of N-(4-chlorobenzyl)cyclopropanamine

An In-depth Technical Guide on the Physical Properties of N-(4-chlorobenzyl)cyclopropanamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known , a compound of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this document also presents standardized, detailed experimental protocols that can be employed for its characterization.

Core Physical Properties

This compound, with the CAS number 19271-24-0, is a secondary amine. The available physical and chemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | Acmec Biochemical[1] |

| Molecular Weight | 181.66 g/mol | Acmec Biochemical[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 90-95% | Various Suppliers[2][3] |

| Boiling Point | 264.2°C at 760 mmHg | N/A[3] |

| Flash Point | 113.6°C | N/A[3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key . These are generalized protocols for amines and can be adapted for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Micro burner or other heat source

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, with the oil level above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube with a micro burner. This will induce convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water_at_T where:

-

Mass_sample is the mass of the this compound.

-

Mass_water is the mass of the water.

-

Density_water_at_T is the known density of water at the experimental temperature.

-

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Label a series of test tubes for different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Add 1 mL of each solvent to the corresponding test tube.

-

To each test tube, add a small, measured amount of this compound (e.g., 10 mg for a semi-quantitative test).

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. If the solution is clear, the compound is soluble. If it is cloudy or a precipitate remains, it is sparingly soluble or insoluble.

-

For a more quantitative measure, gradually add more of the compound until saturation is reached.

Potential Biological Activity and Experimental Workflow

While no specific biological activities for this compound have been reported in the literature, structurally related compounds containing cyclopropane and chloro-benzyl moieties have shown antimicrobial and antimycobacterial activities.[4][5] Therefore, a logical first step in the biological characterization of this compound would be to screen it for similar activities.

Below is a proposed experimental workflow for such a screening process.

Caption: Proposed workflow for biological activity screening.

This workflow outlines a systematic approach to first identify any potential antimicrobial or antimycobacterial effects, then to quantify this activity and assess its selectivity, and finally to investigate the underlying mechanism of action. This provides a solid foundation for any future drug development efforts based on this compound.

References

- 1. 19271-24-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. N-[(4-Chlorophenyl)methyl]cyclopropanamine | 19271-24-0 [sigmaaldrich.com]

- 3. N-[(4-chlorophenyl)methyl]cyclopropanamine19271-24-0,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanisms of Action of N-(4-chlorobenzyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorobenzyl)cyclopropanamine is a synthetic molecule featuring a core cyclopropanamine scaffold. While specific pharmacological data for this exact compound is not extensively available in public-domain scientific literature, its structural motifs are characteristic of a well-established class of bioactive compounds. This technical guide synthesizes the current understanding of the primary molecular targets of N-substituted cyclopropanamine derivatives: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). By examining the structure-activity relationships and established mechanisms of analogous compounds, this document provides a comprehensive overview of the probable biological activities of this compound, offering a foundational resource for researchers initiating studies on this or structurally related molecules. Detailed experimental protocols for assessing these potential activities are also provided.

Introduction

The cyclopropanamine moiety is a key pharmacophore present in a range of biologically active compounds. Its strained three-membered ring and primary amine group confer unique electronic and conformational properties that facilitate interactions with specific enzyme active sites. Historically, cyclopropanamine derivatives, most notably tranylcypromine, were developed as irreversible inhibitors of Monoamine Oxidase (MAO), a critical enzyme in neurotransmitter metabolism, leading to their use as antidepressants.[1][2] More recently, the same chemical scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer pathogenesis.[3][4][5]

Given the structural similarity of this compound to known MAO and LSD1 inhibitors, it is highly probable that its mechanism of action involves the modulation of one or both of these enzymes. This guide will explore these two potential mechanisms in detail.

Potential Mechanism of Action I: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[1][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).[1]

The cyclopropanamine core of compounds like this compound can act as a mechanism-based irreversible inhibitor of MAO. The proposed mechanism involves the oxidation of the amine by the FAD cofactor, leading to the formation of a reactive cyclopropyliminium ion. This intermediate can then undergo nucleophilic attack by the reduced FAD cofactor or a nearby active site residue, resulting in a stable covalent adduct and inactivation of the enzyme.[7]

Signaling Pathway: MAO Inhibition

Caption: MAO Inhibition Pathway.

Potential Mechanism of Action II: Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is another FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4 and H3K9).[3][5] The demethylation activity of LSD1 is critical for regulating gene expression, and its dysregulation has been linked to the development of various cancers.[4][5]

Similar to its interaction with MAO, the cyclopropanamine moiety can act as an irreversible inhibitor of LSD1. The inhibition mechanism is also thought to involve the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[3] By inhibiting LSD1, compounds like this compound could potentially alter gene expression patterns, leading to the reactivation of tumor suppressor genes and the induction of cancer cell differentiation.[4]

Signaling Pathway: LSD1 Inhibition

Caption: LSD1 Inhibition Pathway.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is unavailable, SAR studies on analogous cyclopropanamine derivatives provide valuable insights into the determinants of potency and selectivity for MAO and LSD1.

Table 1: Structure-Activity Relationship Summary for Cyclopropanamine Derivatives

| Structural Feature | Observation for MAO Inhibition | Observation for LSD1 Inhibition |

| N-Substitution | Small alkyl or benzyl groups are generally well-tolerated. The nature of the substituent can influence selectivity for MAO-A vs. MAO-B. | Larger, more complex N-substituents, often incorporating amino acid-like moieties, can enhance potency and selectivity for LSD1 over MAOs. |

| Aryl Ring Substitution (on benzyl group) | Electron-withdrawing or -donating groups on the phenyl ring of N-benzyl derivatives can modulate activity. The 4-chloro substitution is common in bioactive molecules. | Substitution patterns on the aryl ring can significantly impact binding affinity within the LSD1 active site.[3] |

| Cyclopropane Stereochemistry | The stereochemistry of the cyclopropane ring can be a critical determinant of inhibitory activity. | The trans isomer of 2-phenylcyclopropanamine derivatives is generally more potent for LSD1 inhibition.[3] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are representative protocols for assessing MAO and LSD1 inhibition.

MAO Inhibition Assay (Amplex Red Method)

This is a common fluorometric assay to determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.

-

Principle: The MAO-catalyzed oxidation of a substrate (e.g., p-tyramine) produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin. An inhibitor will reduce the rate of resorufin formation.

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Add recombinant human MAO-A or MAO-B enzyme to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a substrate mix containing p-tyramine, HRP, and Amplex Red.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by non-linear regression.

-

LSD1 Inhibition Assay (In Vitro Demethylase Assay)

This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.

-

Principle: The assay uses a biotinylated histone H3 peptide substrate containing a mono- or di-methylated lysine. LSD1 activity removes the methyl group(s), and the resulting demethylated peptide is detected using a specific antibody and a secondary detection system (e.g., chemiluminescence or fluorescence).

-

Procedure:

-

Add recombinant human LSD1 enzyme to the wells of a microplate.

-

Add serial dilutions of this compound.

-

Add the biotinylated H3K4me2 peptide substrate and incubate at 37°C to allow the enzymatic reaction to proceed.

-

Stop the reaction and add a primary antibody that specifically recognizes the demethylated H3K4 product.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

-

Add the appropriate substrate for the secondary antibody's enzyme and measure the signal.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Experimental Workflow Diagram

Caption: In Vitro Experimental Workflow.

Conclusion

Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound. Such studies will be crucial in determining its potential therapeutic applications, whether in the realm of neuroscience as a modulator of neurotransmitter levels or in oncology as an epigenetic modifier. This document serves as a foundational guide for researchers embarking on the investigation of this and structurally related compounds.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

A Technical Guide to the Anticipated Biological Activity of N-(4-chlorobenzyl)cyclopropanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on compounds structurally related to N-(4-chlorobenzyl)cyclopropanamine to project its likely biological activities. As of the date of this publication, specific experimental data for this compound is not available in the cited literature.

Introduction

This compound belongs to the class of cyclopropylamine derivatives, a chemical scaffold known for a diverse range of biological activities. The core structure, featuring a cyclopropylamine moiety linked to a substituted benzyl group, is reminiscent of known enzyme inhibitors and pharmacologically active agents. This technical guide provides a comprehensive overview of the anticipated biological activity of this compound, with a primary focus on its potential as a monoamine oxidase (MAO) inhibitor. This projection is based on the well-documented activities of structurally similar compounds. The guide details a plausible synthetic route, the likely mechanism of action, and relevant experimental protocols for its characterization.

Projected Biological Activity and Mechanism of Action

Based on the established pharmacology of analogous compounds, this compound is strongly predicted to function as an inhibitor of monoamine oxidases (MAO). Cyclopropylamines are a well-documented class of MAO inhibitors, with some members, such as tranylcypromine, being clinically used antidepressants[1].

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine[2][3]. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities[2]. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic effect of MAO inhibitors in depression and neurodegenerative diseases like Parkinson's disease[4].

The inhibitory action of cyclopropylamines on MAO is often mechanism-based and irreversible[1]. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine to a reactive intermediate that subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation[1].

Quantitative Data for Structurally Related MAO Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of related cyclopropylamine derivatives and standard reference inhibitors against MAO-A and MAO-B. This data provides a benchmark for the expected potency of this compound.

| Compound | Target | IC50 (nM) | Assay Conditions |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Pre-incubation for 30 min |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Pre-incubation for 30 min |

| Tranylcypromine | MAO-B | 74 | Pre-incubation for 30 min |

| Tranylcypromine | MAO-A | Not specified | - |

| Clorgyline (Reference Inhibitor) | MAO-A | - | Used as a selective MAO-A inhibitor |

| Selegiline (Reference Inhibitor) | MAO-B | - | Used as a selective MAO-B inhibitor |

Data sourced from a study on cis-cyclopropylamines as MAO inhibitors[1].

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of 4-chlorobenzyl chloride with cyclopropanamine. This method is adapted from the synthesis of similar N-substituted benzylamines[5].

Materials:

-

4-chlorobenzyl chloride

-

Cyclopropanamine

-

Sodium hydroxide

-

Acetonitrile

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-chlorobenzyl chloride in acetonitrile is prepared.

-

This solution is added to a mixture of cyclopropanamine, sodium hydroxide, acetonitrile, and water.

-

The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.

-

After the reaction is complete (monitored by TLC or LC-MS), the mixture is poured into water.

-

The organic phase is extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B. The protocol is based on established methods using a chemiluminescent assay[2][6].

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay Kit (or similar) containing a luminogenic MAO substrate and Luciferin Detection Reagent

-

This compound (test compound)

-

Clorgyline (MAO-A selective inhibitor, positive control)

-

Selegiline (MAO-B selective inhibitor, positive control)

-

Dimethyl sulfoxide (DMSO)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound at various concentrations.

-

Enzyme Reaction:

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

-

Add the test compound at different concentrations to the wells. Include wells with positive controls (clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for potential time-dependent inhibition.

-

Initiate the reaction by adding the luminogenic MAO substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

MAO Inhibition Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. evotec.com [evotec.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of N-Benzylcyclopropanamines

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This technical guide delves into the core of the structure-activity relationship (SAR) of N-benzylcyclopropanamines, a class of compounds demonstrating significant potential as inhibitors of critical enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A/LSD1). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

N-benzylcyclopropanamines are characterized by a core cyclopropylamine moiety attached to a benzyl group. This structural motif has proven to be a versatile scaffold for designing potent and selective enzyme inhibitors. The inherent strain of the cyclopropane ring and the aromatic nature of the benzyl group provide a unique platform for molecular interactions within the active sites of their target enzymes. This guide will explore the key structural modifications on this scaffold and their profound impact on inhibitory potency and selectivity.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of N-benzylcyclopropanamine derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the rate of inactivation (kinact). Below are consolidated data from seminal studies in the field, providing a quantitative overview of the SAR for this class of compounds against KDM1A/LSD1 and MAO isoforms.

Table 1: Inhibitory Activity of trans-2-Phenylcyclopropylamine Derivatives against KDM1A/LSD1, MAO-A, and MAO-B

| Compound ID | Substitution on Phenyl Ring | KDM1A IC50 (μM) | KDM1A k_inact/K_I (M⁻¹s⁻¹) | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

| S1201 | 2-benzyloxy | <20 | 447 | >100 | >100 |

| S1402 | 4-cyclohexylmethoxy | <20 | 458 | >100 | >100 |

| S2101 | 2-(4-fluorobenzyloxy) | < S1201 | 4560 | >100 | 50.2 |

| S2107 | 2-(4-chlorobenzyloxy) | < S1201 | 2070 | >100 | >100 |

| S2111 | 2-(4-bromobenzyloxy) | < S1201 | 2990 | >100 | >100 |

| S1401 | 4-phenyl | >30 | - | - | - |

| S1502 | 4-isobutoxy | >30 | - | - | - |

| S1601 | 4-chloro | >30 | - | - | - |

| S1602 | 4-chloro | >30 | - | - | - |

| S1603 | 4-chloro | >30 | - | - | - |

Data compiled from Iadaresta et al., Biochemistry, 2022.[1]

Key SAR Insights from Table 1:

-

Substitution Position: Substitution at the ortho position of the phenyl ring with bulky groups like benzyloxy or substituted benzyloxy moieties (S1201, S2101, S2107, S2111) leads to potent KDM1A inhibition.[1]

-

Para-Substitution: In contrast, substitution at the para position with various groups, including chloro, phenyl, and isobutoxy (S1401, S1502, S1601-S1603), results in poor KDM1A inhibitory activity.[1]

-

Selectivity: The introduction of bulky substituents on the cyclopropylamine ring can significantly increase selectivity for KDM1A over MAO-A and MAO-B.[2] For instance, compounds S1201 and S1402 show potent KDM1A inhibition with IC50 values greater than 100 μM for both MAO-A and MAO-B.[1]

-

Electronic Effects: The addition of electron-withdrawing groups (F, Cl, Br) to the para-position of the benzyloxy substituent at the ortho-position of the main phenyl ring (S2101, S2107, S2111) enhances the inhibitory potency against KDM1A, with the fluoro-substituted analog (S2101) being the most potent.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of SAR studies. The following are detailed protocols for key experiments cited in the literature.

Synthesis of trans-2-Phenylcyclopropylamine Derivatives

The synthesis of these derivatives often starts from commercially available substituted styrenes. A common synthetic route involves a photocatalytic intermolecular bromonitroalkylation followed by cyclization.

General Procedure:

-

Bromonitroalkylation: To a solution of the substituted styrene (1.0 eq) in a suitable solvent (e.g., acetonitrile), bromonitromethane (1.5 eq) and a photoredox catalyst (e.g., Ru(bpy)3(PF6)2) are added. The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Cyclization: After completion of the first step, a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added to the reaction mixture, which is then stirred at room temperature for 1-3 hours to facilitate the intramolecular cyclization to the corresponding nitrocyclopropane.

-

Reduction: The nitro group of the cyclopropane derivative is then reduced to the primary amine using a reducing agent like zinc powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation to yield the final trans-2-phenylcyclopropylamine derivative.

-

Purification: The final product is purified using column chromatography on silica gel.

KDM1A/LSD1 Inhibition Assay (Peroxidase-Coupled Method)

This assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction catalyzed by KDM1A.

Materials:

-

Recombinant human KDM1A/CoREST complex

-

Dimethylated H3K4 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-NH2)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Test compounds (N-benzylcyclopropanamine derivatives)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound dilution.

-

Add 10 µL of a solution containing KDM1A/CoREST complex (final concentration, e.g., 25 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing the H3K4me2 peptide (final concentration, e.g., 20 µM), Amplex Red (final concentration, e.g., 50 µM), and HRP (final concentration, e.g., 0.1 U/mL).

-

Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in a microplate reader in kinetic mode for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

A similar peroxidase-coupled assay can be used to determine the inhibitory activity against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Substrate: Tyramine for MAO-A and benzylamine for MAO-B

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer: 50 mM potassium phosphate, pH 7.4

-

Test compounds

-

96-well black microplates

Procedure:

-

Follow steps 1-4 as described in the KDM1A inhibition assay, using the respective MAO enzyme.

-

Initiate the reaction by adding the substrate (tyramine for MAO-A, benzylamine for MAO-B) at a concentration close to its Km value, along with Amplex Red and HRP.

-

Monitor fluorescence as described for the KDM1A assay.

-

Calculate IC50 values as described previously.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.

Caption: KDM1A Inhibition Pathway.

Caption: Experimental Workflow.

Conclusion

The structure-activity relationship of N-benzylcyclopropanamines is a rich and evolving field. The core scaffold provides a template that can be strategically modified to achieve high potency and selectivity for important therapeutic targets like KDM1A and MAOs. The data presented in this guide highlights the critical role of substituent placement and nature on the phenyl ring in dictating the inhibitory profile of these compounds. Future research will undoubtedly continue to refine our understanding of these interactions, paving the way for the development of novel and effective therapeutics for a range of diseases, from cancer to neurological disorders.

References

In-Depth Technical Guide: N-(4-chlorobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-chlorobenzyl)cyclopropanamine, a substituted cyclopropanamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and known biological context, presenting available data in a structured format for researchers and scientists.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₂ClN. It is structurally characterized by a cyclopropylamine moiety N-substituted with a 4-chlorobenzyl group.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 19271-24-0 | [1] |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |

| InChI Key | RVXJABFVIDLTSI-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, protect from light |

Table 2: Properties of this compound Hydrochloride

| Identifier | Value | Reference |

| Chemical Name | This compound hydrochloride | |

| CAS Number | 1158263-30-9 | |

| Molecular Formula | C₁₀H₁₃Cl₂N | |

| Molecular Weight | 218.13 g/mol |

Synthesis and Experimental Protocols

A documented synthesis for a structurally similar compound, N-4-chlorobenzyl-N-propylamine, involves the reaction of 4-chlorobenzyl chloride with propylamine in the presence of sodium hydroxide and acetonitrile. This suggests a similar approach could be employed for the target molecule.

Hypothetical Experimental Protocol: N-alkylation of Cyclopropylamine

This protocol is based on general methods for N-alkylation and has not been specifically validated for this compound.

Materials:

-

Cyclopropylamine

-

4-chlorobenzyl chloride

-

A suitable non-protic solvent (e.g., acetonitrile, dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of cyclopropylamine (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in publicly available literature. However, the cyclopropane ring is a recognized pharmacophore present in numerous biologically active molecules. Compounds containing cyclopropane moieties have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and antitumor effects.

The introduction of a 4-chlorobenzyl group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.

Due to the lack of specific biological data, a signaling pathway diagram cannot be generated at this time. Researchers are encouraged to perform screening assays to determine the biological effects of this compound.

Experimental Workflow for Biological Screening

Caption: General workflow for biological activity screening.

Conclusion

This compound is a readily accessible compound for which the fundamental chemical properties are known. While specific biological data is currently lacking, its structural features suggest potential for biological activity. This guide provides a foundation for researchers interested in exploring the synthesis and potential therapeutic applications of this and related compounds. Further investigation into its biological effects is warranted to unlock its full potential in drug discovery and development.

References

A Technical Guide to the Spectral Characteristics of N-(4-chlorobenzyl)cyclopropanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectral characteristics of N-(4-chlorobenzyl)cyclopropanamine. Due to a lack of publicly available experimental spectral data for this specific compound, this guide presents predicted data, along with experimental data for its constituent functional moieties: the 4-chlorobenzyl group and the cyclopropylamine group. This guide also outlines a plausible synthetic route and general protocols for its characterization, providing a foundational resource for researchers working with this and related molecules.

Introduction

This compound is a secondary amine containing a cyclopropyl group and a 4-chlorobenzyl substituent. Understanding its spectral properties is crucial for its synthesis, identification, and characterization in various research and development settings. This guide compiles and analyzes spectral data from analogous compounds to predict the spectral features of the target molecule.

Predicted and Analogous Spectral Data

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl protons. A predicted ¹H NMR spectrum for a similar compound suggests the following approximate chemical shifts.[1]

Table 1: Predicted and Expected ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (ortho to Cl) | ~ 7.3 | Doublet | 2H | AA'BB' system with aromatic protons meta to Cl. |

| Aromatic (meta to Cl) | ~ 7.2 | Doublet | 2H | AA'BB' system with aromatic protons ortho to Cl. |

| Benzylic (-CH₂-) | ~ 3.8 | Singlet | 2H | Chemical shift influenced by the adjacent nitrogen and aromatic ring. |

| Cyclopropyl (-CH-) | ~ 2.2 | Multiplet | 1H | Complex splitting due to adjacent methylene protons. |

| NH | Variable | Broad Singlet | 1H | Position and broadness depend on solvent and concentration. |

| Cyclopropyl (-CH₂-) | 0.4 - 0.8 | Multiplet | 4H | Diastereotopic protons leading to complex multiplets in the upfield region.[2] |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic, benzylic, and cyclopropyl carbons. The following table presents expected chemical shifts based on data from related structures like 4-chlorobenzyl derivatives and cyclopropylamine.[3][4][5][6][7]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Aromatic C-Cl | ~ 132 | Quaternary carbon. |

| Aromatic C-H (ortho to Cl) | ~ 129 | |

| Aromatic C-H (meta to Cl) | ~ 128 | |

| Aromatic C-CH₂ | ~ 138 | Quaternary carbon. |

| Benzylic (-CH₂-) | ~ 53 | |

| Cyclopropyl (-CH-) | ~ 30 | |

| Cyclopropyl (-CH₂-) | ~ 5-10 |

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as aromatic and C-Cl vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Weak | Characteristic for secondary amines. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |

| Aliphatic C-H Stretch (Benzylic) | 2850 - 3000 | Medium | |

| Aliphatic C-H Stretch (Cyclopropyl) | ~ 3080, ~3000 | Medium | C-H stretches in a strained ring. |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong | Overtone and combination bands at 1600-2000 cm⁻¹. |

| N-H Bend | 1550 - 1650 | Medium | |

| C-N Stretch | 1020 - 1250 | Medium | |

| C-Cl Stretch | 1015 - 1090 | Strong | |

| p-Disubstituted Benzene Bend | 800 - 850 | Strong | Out-of-plane C-H bending. |

Data compiled from analogous compounds such as 4-chlorobenzyl alcohol and cyclopropylamine.[3][8][9][10][11][12]

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl ratio of approximately 3:1). Key fragmentation patterns would likely involve the benzylic cleavage.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 181/183 | [C₁₀H₁₂ClN]⁺ | Molecular ion (M⁺). |

| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorotropylium ion, resulting from benzylic cleavage. This is often the base peak. |

| 56 | [C₃H₆N]⁺ | Cyclopropylaminomethyl cation, from cleavage of the benzyl-nitrogen bond. |

Fragmentation patterns are predicted based on typical fragmentation of benzylamines and data for related structures.[13][14][15][16][17]

Experimental Protocols

A plausible synthetic route for this compound is via reductive amination.

A common method for synthesizing secondary amines is the reductive amination of an aldehyde or ketone with a primary amine.[18][19][20]

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Chlorobenzyl bromide(622-95-7) 13C NMR [m.chemicalbook.com]

- 6. 4-Chlorobenzyl chloride(104-83-6) 13C NMR [m.chemicalbook.com]

- 7. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR [m.chemicalbook.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. homework.study.com [homework.study.com]

- 10. Cyclopropylamine [webbook.nist.gov]

- 11. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]

- 12. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclopropylamine [webbook.nist.gov]

- 15. Cyclopropylamine [webbook.nist.gov]

- 16. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 18. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

N-(4-chlorobenzyl)cyclopropanamine molecular weight

An In-depth Technical Guide on N-(4-chlorobenzyl)cyclopropanamine

This technical guide provides a detailed overview of this compound, focusing on its molecular weight, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a chemical compound featuring a cyclopropylamine moiety attached to a 4-chlorobenzyl group. Its molecular structure directly influences its physicochemical properties.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. The molecular weight and formula are identical to its isomer, N-(2-chlorobenzyl)cyclopropanamine.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopropanamine | - |

| CAS Number | 133512-82-0 | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from 4-chlorobenzaldehyde and cyclopropylamine.

Materials:

-

4-chlorobenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a clean, dry round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane.

-

Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

-

Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and confirm its molecular weight by identifying the molecular ion peak (m/z = 181.66).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the cyclopropyl and 4-chlorobenzyl groups.[3]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H bonds (aromatic and aliphatic), and the C-Cl bond.[2]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

Biological Context

Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can confer desirable biological activities.[4] Derivatives of cyclopropanamine have been investigated for a range of applications, including their potential as antimicrobial and antidepressant agents.[4] The N-benzyl substituent is also a common feature in bioactive molecules, often contributing to receptor binding and metabolic stability.[2] The specific biological activity profile of this compound would require dedicated screening and pharmacological evaluation.

References

- 1. scbt.com [scbt.com]

- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(4-chlorobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, purification, and characterization of N-(4-chlorobenzyl)cyclopropanamine, a potent monoamine oxidase (MAO) inhibitor. The protocols are based on established chemical principles and data from structurally related compounds, offering a comprehensive guide for the preparation and evaluation of this compound for research and drug development purposes.

Application Highlights

-

Mechanism of Action: this compound is a potent inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[][2]

-

Therapeutic Potential: As an MAO inhibitor, this compound has potential applications in the treatment of depression, anxiety disorders, and neurodegenerative diseases such as Parkinson's disease.[][3]

-

Research Applications: This molecule can be utilized as a pharmacological tool to investigate the role of MAO in various physiological and pathological processes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via nucleophilic substitution.

Materials:

-

Cyclopropanamine

-

4-Chlorobenzyl chloride

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a mixture of cyclopropanamine (1 equivalent), sodium hydroxide (1.5 equivalents), acetonitrile, and water.

-

While stirring, add a solution of 4-chlorobenzyl chloride (1.2 equivalents) in acetonitrile dropwise to the mixture. An exothermic reaction may be observed.[4]

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2: Analytical Characterization

This protocol outlines the methods for characterizing the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl3). The expected spectrum would show signals corresponding to the aromatic protons of the chlorobenzyl group, the methine and methylene protons of the cyclopropyl ring, and the methylene protons of the benzyl group.

-

13C NMR: A 13C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the cyclopropyl carbons, and the benzylic carbon.

2. Mass Spectrometry (MS):

-

Perform Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C10H12ClN.

3. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the purified product. Characteristic absorption bands for the N-H bond (around 3300-3500 cm-1), C-H bonds (aromatic and aliphatic), and C-Cl bond are expected.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (test compound)

-

Moclobemide (positive control for MAO-A)

-

Selegiline (positive control for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive controls in phosphate buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for 30 minutes at 37°C.[2]

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).[5]

-

Measure the rate of product formation over time using a microplate reader (e.g., by monitoring the increase in absorbance at a specific wavelength).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO Inhibition Assay Workflow

Caption: Workflow for the in vitro MAO inhibition assay.

Quantitative Data

The following table summarizes expected and comparative data for this compound and related compounds.

| Parameter | This compound (Expected) | Comparative Data (Related Compounds) | Reference |

| Synthesis | |||

| Reaction Yield | Not reported | N-4-chlorobenzyl-N-propylamine: Not specified | [4] |

| Physical Properties | |||

| Molecular Formula | C10H12ClN | N-benzyl-1-(4-chlorophenyl)-2-propanamine: C16H18ClN | [6] |

| Molecular Weight | 181.66 g/mol | N-benzyl-1-(4-chlorophenyl)-2-propanamine: 259.78 g/mol | [6] |

| Biological Activity | |||

| MAO-A Inhibition (IC50) | To be determined | cis-N-benzyl-2-methoxycyclopropylamine: 170 nM | [2] |

| MAO-B Inhibition (IC50) | To be determined | cis-N-benzyl-2-methoxycyclopropylamine: 5 nM | [2] |

| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (MAO-A): 0.4 nM | [7] | ||

| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (MAO-B): 1000 nM | [7] |

Mechanism of Action: MAO Inhibition

This compound is predicted to act as a mechanism-based inhibitor of monoamine oxidases. The cyclopropylamine moiety is a key structural feature responsible for the irreversible inhibition of these flavin-containing enzymes.[][2] The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, leading to the formation of a reactive intermediate that covalently binds to the FAD or a nearby amino acid residue, thus inactivating the enzyme.

Signaling Pathway of MAO Inhibition

Caption: Mechanism of action of this compound as a MAO inhibitor.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of N-(4-chlorobenzyl)cyclopropanamine

Introduction

N-(4-chlorobenzyl)cyclopropanamine is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs—a cyclopropylamine group and a 4-chlorobenzyl group—which are found in various biologically active molecules.[1][2] Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and quality control during drug development and manufacturing. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For primary and secondary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Application: This method is suitable for the quantitative determination of this compound in bulk materials and for the identification of volatile impurities.

Experimental Protocol